2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
CAS No.: 1160254-75-0
Cat. No.: VC2551603
Molecular Formula: C18H12ClNO3
Molecular Weight: 325.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160254-75-0 |
|---|---|
| Molecular Formula | C18H12ClNO3 |
| Molecular Weight | 325.7 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3 |
| Standard InChI Key | QFEBHWYELHWENL-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl |
Introduction
Chemical Structure and Properties
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride is characterized by a quinoline core structure with specific functional group attachments. The compound features a benzodioxole moiety at position 2 of the quinoline ring, a methyl group at position 8, and a carbonyl chloride group at position 4. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis.
The compound is identified by the CAS registry number 1160254-75-0 and possesses the molecular formula C18H12ClNO3, with a molecular weight of 325.7 g/mol. Its structural features include aromatic rings, heterocyclic elements, and a reactive carbonyl chloride functional group that serves as a key point for further chemical modifications. The presence of the benzodioxole group (also known as 1,3-benzodioxole) contributes to its potential biological activity, as this structural motif appears in various pharmacologically active compounds.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride:
Applications in Research
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride is primarily utilized in research environments, with particular emphasis on organic chemistry and pharmaceutical development. The compound serves as a valuable chemical intermediate due to its reactive carbonyl chloride group, which can participate in various transformations to generate more complex molecular structures.
Chemical Synthesis Applications
The carbonyl chloride functional group makes this compound particularly valuable for forming amides, esters, or other derivatives through nucleophilic substitution reactions. These reactions can be used to:
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Generate libraries of structurally related compounds for structure-activity relationship studies
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Synthesize potential pharmaceutical candidates containing the quinoline and benzodioxole scaffolds
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Create conjugates with other biologically relevant molecules through amide bond formation
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Develop chemical probes for biological research
This reactivity profile positions the compound as a useful building block in medicinal chemistry and drug discovery programs, where efficient methods for creating diverse molecular libraries are highly valued.
Related Compounds and Structural Analogs
Several structural analogs of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride exist, differing primarily in the position of substituents on the quinoline core or the presence of additional functional groups. Understanding these related compounds can provide insights into structure-activity relationships and potential applications.
Key Structural Analogs
Notable structural analogs include:
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2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride (CAS: 1160253-99-5): Differs in the position of the methyl group, which is located at position 6 rather than position 8 of the quinoline core
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2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride (CAS: 1160256-75-6): Contains an additional chlorine atom at position 7 of the quinoline structure
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2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride (CAS: 1160264-91-4): Lacks the methyl substituent on the quinoline ring
These structural variations can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds. The study of such analogs is valuable for establishing structure-activity relationships and optimizing compounds for specific applications in research and drug development.
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